RGX-104
Description
Overview of Liver X Receptors (LXRs) as Therapeutic Targets
Liver X Receptors (LXRs) are members of the nuclear receptor superfamily of transcription factors that are activated by ligands. mdpi.com There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which play pivotal roles in regulating cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgwikipedia.org LXRα is predominantly found in metabolic tissues such as the liver, intestines, and adipose tissue, while LXRβ is expressed ubiquitously throughout the body. mdpi.comuni-muenchen.de Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on target genes, thereby modulating their expression. frontiersin.orgnih.gov
The dysregulation of LXR signaling has been implicated in the progression of various cancers, making them attractive therapeutic targets. frontiersin.org LXRs influence several cancer hallmarks, including:
Cell Proliferation and Cycle: LXR agonists have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including prostate, breast, and colon cancer. nih.gov For instance, the LXR agonist T0901317 was found to inhibit the proliferation of human prostate cancer cells by increasing the expression of the cyclin-dependent kinase inhibitor p27. nih.gov
Apoptosis: Activation of LXRs can induce apoptosis in cancer cells. In prostate cancer, ligand treatments have been shown to upregulate the expression of ABCG1, alter lipid raft signaling, and consequently induce apoptosis. mdpi.com
Immune Evasion: LXRs play a significant role in modulating the tumor microenvironment and anti-tumor immunity. mdpi.comfrontiersin.org LXR activation can enhance the anti-tumor immune response by reducing the abundance of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and T-regulatory (Treg) cells. mdpi.com
Angiogenesis: LXR agonists can indirectly inhibit tumor growth by reducing angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov This effect is mediated by a reduction in cholesterol-dependent vascular endothelial growth factor receptor-2 (VEGFR2) signaling in endothelial cells. mdpi.com
The multifaceted role of LXRs in cancer biology has spurred the development of synthetic LXR ligands as potential anti-cancer agents. nih.gov
Rationale for RGX-104 free Acid as an Immuno-modulatory Agent in Oncology
The primary rationale for investigating this compound free acid in oncology lies in its ability to act as a potent immuno-modulatory agent through the activation of the LXR-ApoE pathway. inspirna.com This pathway plays a critical role in stimulating the innate immune response against cancer. inspirna.com
The key mechanisms through which this compound exerts its immuno-modulatory effects include:
Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and suppress the anti-tumor activity of T-cells. inspirna.comaacrjournals.org this compound, by activating LXR, upregulates the expression of ApoE. inspirna.com Secreted ApoE then binds to the LRP8 receptor on MDSCs, leading to their apoptosis and thereby reducing their immunosuppressive activity in the tumor microenvironment. aacrjournals.orgnih.govacir.org
Activation of Dendritic Cells (DCs): Dendritic cells are crucial for initiating and shaping the adaptive immune response, including the activation of tumor-targeting T-cells. inspirna.com this compound has been shown to stimulate DCs, further enhancing the anti-tumor immune response. inspirna.cominspirna.com
Stimulation of T-cells: By depleting MDSCs and activating DCs, this compound ultimately leads to the stimulation of cytotoxic T-lymphocytes (CTLs), which are responsible for recognizing and killing cancer cells. inspirna.cominspirna.com Pre-clinical studies have demonstrated that this compound treatment results in an increase in activated CD8+ and CD4+ T-cells within the tumor. aacrjournals.org
Inhibition of Tumor Angiogenesis: Beyond its immuno-modulatory effects, LXR activation by this compound also inhibits the formation of new blood vessels required for tumor growth. inspirna.com
These combined effects result in the suppression of tumor growth and metastasis, as demonstrated in a broad array of pre-clinical models. inspirna.com The ability of this compound to convert an immunosuppressive tumor microenvironment into an immune-active one provides a strong rationale for its use, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. aacrjournals.orgnih.gov
| Mechanism of Action | Effect | Reference |
| LXR Agonism | Transcriptional activation of the ApoE gene. | inspirna.com |
| ApoE Upregulation | Binds to LRP8 on MDSCs, leading to their apoptosis. | aacrjournals.orgnih.gov |
| MDSC Depletion | Reduces immunosuppression in the tumor microenvironment. | inspirna.comaacrjournals.org |
| Dendritic Cell Activation | Enhances the priming of anti-tumor T-cells. | inspirna.cominspirna.com |
| T-cell Stimulation | Increased activity of cytotoxic T-lymphocytes. | inspirna.cominspirna.com |
| Angiogenesis Inhibition | Blocks the formation of new blood vessels in tumors. | inspirna.com |
Historical Context of LXR Agonist Development in Cancer Therapy
The exploration of LXR agonists as potential cancer therapeutics predates the development of this compound. Initial research focused on first-generation synthetic LXR agonists, most notably T0901317 and GW3965. nih.gov These compounds were instrumental in elucidating the fundamental roles of LXR in cancer biology and provided the foundational evidence for their therapeutic potential. wikipedia.orgnih.gov
Studies with T0901317 and GW3965 demonstrated that LXR activation could inhibit the proliferation of various cancer cell lines and suppress tumor growth in pre-clinical models. mdpi.comnih.gov For example, T0901317 was shown to inhibit the growth of prostate cancer xenografts in mice. nih.gov Similarly, GW3965 was found to reduce tumor cell growth in a mouse model of breast cancer. researchgate.net These early studies established the proof-of-concept that targeting LXRs could be a viable anti-cancer strategy. frontiersin.orgnih.gov
However, the clinical development of these first-generation LXR agonists was hampered by significant side effects, primarily related to their impact on lipid metabolism. nih.govnih.gov Systemic activation of LXRα in the liver by these compounds led to hepatic steatosis (fatty liver) and hypertriglyceridemia (elevated triglycerides in the blood). nih.gov T0901317, in particular, was noted to cause unfavorable increases in plasma and liver triglyceride levels, making it a poor candidate for clinical application. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Rgx 104 Free Acid
Liver X Receptor Agonism and Selectivity
Liver X Receptors are nuclear receptors that play a crucial role in cholesterol and lipid metabolism. acir.orgaacrjournals.org RGX-104's therapeutic effects are derived from its function as a potent LXR agonist. inspirna.cominspirna.com
Specificity for LXRβ
The Liver X Receptor has two isoforms, LXRα and LXRβ. This compound is characterized as a selective LXRβ agonist. acir.orgaacrjournals.orgaacrjournals.org This specificity is significant as LXRβ is ubiquitously expressed, and its activation has been shown to suppress tumor growth and metastasis across a wide variety of cancers. aacrjournals.orgnih.gov Studies using this compound and another LXRβ agonist, GW3965, have demonstrated that LXRβ agonism effectively suppresses tumor growth in murine models of lung, ovarian, renal cell, triple-negative breast, colon cancer, melanoma, and glioblastoma. aacrjournals.orgaacrjournals.org
Transcriptional Activation of the Apolipoprotein E (ApoE) Gene
The core mechanism of this compound is the transcriptional activation of the ApoE gene. selleckchem.comaacrjournals.orgascopubs.org As an LXR agonist, this compound drives the expression of ApoE, a protein that becomes silenced during cancer progression. aacrjournals.org This robust induction of ApoE expression is directly linked to the compound's anti-tumor activity. selleckchem.com The activation of the LXR/ApoE pathway is a novel innate-immune checkpoint that stimulates antitumor immunity. aacrjournals.org
Downstream Molecular Pathways
The upregulation of ApoE by this compound initiates a specific signaling pathway that directly impacts key immunosuppressive cells within the tumor microenvironment.
ApoE/LRP8 Signaling Axis
The primary downstream effect of increased ApoE expression is its interaction with the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), which functions as an ApoE receptor. aacrjournals.orgaacrjournals.org This ApoE/LRP8 signaling axis is the critical pathway through which this compound exerts its immunomodulatory effects. nih.govnih.gov LRP8 is present on the surface of myeloid-derived suppressor cells (MDSCs), and the binding of ApoE to this receptor triggers apoptosis, or programmed cell death, in these cells. acir.orgaacrjournals.orgaacrjournals.org This targeted action reduces the survival of MDSCs. aacrjournals.orgnih.gov
Regulation of Cellular Processes in the Tumor Microenvironment
By activating the LXR/ApoE pathway, this compound significantly alters the tumor microenvironment (TME). aacrjournals.orgnih.gov The TME is often characterized by an accumulation of immunosuppressive cells that prevent an effective anti-tumor immune response. aacrjournals.org The primary target of this compound's action, myeloid-derived suppressor cells (MDSCs), are key contributors to this immunosuppressive state. By depleting MDSCs, this compound helps to reverse immune evasion. acir.orgaacrjournals.org This reduction in immunosuppressive MDSCs leads to an increase in the abundance and activation of cytotoxic T lymphocytes (CTLs), such as CD8+ and CD4+ T cells, which are crucial for killing cancer cells. inspirna.comaacrjournals.orgnih.gov Furthermore, LXR activation also stimulates dendritic cells (DCs), which are required for the proper activation of T cells. inspirna.cominspirna.com
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
The most significant outcome of this compound's mechanism of action is its profound impact on MDSCs. inspirna.com These immature myeloid cells are a major obstacle in cancer treatment, as their high levels are associated with resistance to immunotherapy and chemotherapy. inspirna.com this compound-mediated LXR agonism directly counteracts the immunosuppressive function of MDSCs. acir.org
The activation of the ApoE/LRP8 signaling pathway by this compound impairs MDSC survival and leads to their depletion in both the circulation and within the tumor. aacrjournals.orgnih.govinspirna.com Clinical data from a phase 1 trial demonstrated a substantial reduction in both granulocytic and monocytic MDSCs in cancer patients treated with this compound. nih.govaacrjournals.org This depletion of MDSCs is directly correlated with the restoration of anti-tumor immunity. aacrjournals.org
| MDSC Subtype | Median Decrease | Mean Decrease |
|---|---|---|
| Granulocytic MDSCs (G-MDSC) | 86% | 85% |
| Monocytic MDSCs (M-MDSC) | 33% | 42-45% |
Data derived from clinical trial results show a more pronounced depletion of G-MDSCs compared to M-MDSCs following this compound treatment. nih.govaacrjournals.org
| Cancer Type |
|---|
| Melanoma |
| Lung Cancer |
| Ovarian Cancer |
| Glioblastoma (GBM) |
| Renal Cell Cancer |
| Triple-Negative Breast Cancer |
| Colon Cancer |
Research in various preclinical models has shown that LXRβ agonism significantly suppresses tumor growth. selleckchem.comaacrjournals.orgmedchemexpress.com
Induction of MDSC Apoptosis
A primary mechanism by which this compound exerts its anti-tumor effects is through the induction of apoptosis, or programmed cell death, in Myeloid-Derived Suppressor Cells (MDSCs). As an LXR agonist, this compound drives the transcription and subsequent secretion of ApoE acir.org. Research has elucidated that ApoE binds to the Low-density lipoprotein receptor-related protein 8 (LRP8), which is expressed on the surface of MDSCs acir.orgnih.gov.
This ligand-receptor interaction initiates a signaling cascade within the MDSC that culminates in apoptosis acir.org. The necessity of this pathway was demonstrated in preclinical studies where the direct administration of ApoE increased apoptosis in wild-type MDSCs, an effect that was absent in MDSCs deficient in the LRP8 receptor (LRP8-/-) acir.orgnih.gov. This highlights the specific ApoE-LRP8 signaling axis as the critical pathway for this compound-mediated MDSC depletion acir.org.
Reduction of MDSC Abundance and Immunosuppressive Function
By inducing apoptosis, this compound effectively reduces the population of both circulating and tumor-infiltrating MDSCs aacrjournals.org. These cells are a major obstacle to effective anti-tumor immunity, as they suppress the activity of key immune effector cells. Clinical trial data from a phase 1 study in patients with refractory malignancies demonstrated that this compound treatment led to a substantial depletion of MDSCs in all evaluable patients aacrjournals.orgresearchgate.net. Furthermore, studies have shown that the MDSCs remaining after treatment with an LXR agonist exhibit reduced immunosuppressive activity in vitro, suggesting that this compound not only decreases the number of these cells but also impairs the function of the surviving population acir.org.
Differential Effects on PMN-MDSCs and M-MDSCs
MDSCs are a heterogeneous population of cells, primarily categorized into two main subsets: polymorphonuclear or granulocytic MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs). This compound has been shown to be effective at reducing the counts of both circulating PMN-MDSCs and M-MDSCs aacrjournals.orgacir.org.
However, clinical data indicates a differential effect on these subsets. In a phase 1 trial, the depletion of PMN-MDSCs (identified as CD33+CD15+HLA-DR-/low) was more pronounced than that of M-MDSCs (identified as CD14+Lin-HLA-DR-/low) aacrjournals.orgnih.gov. The table below summarizes the median and mean percentage decrease observed in these patient populations.
| MDSC Subset | Median Decrease | Mean Decrease | Maximum Depletion |
| Granulocytic (PMN-MDSC) | 86% | 85% | Up to 95% |
| Monocytic (M-MDSC) | 33% | 45% | Up to 89% |
| Data from a Phase 1 clinical trial of this compound in patients with refractory malignancies aacrjournals.orgresearchgate.net. |
Enhancement of Anti-Tumor Adaptive Immunity
The reduction in MDSC-mediated immunosuppression by this compound creates a more permissive environment for the activation and function of the adaptive immune system, particularly T-cells.
Activation and Proliferation of Cytotoxic T-Lymphocytes (CTLs)
By depleting the MDSC population, this compound removes a significant barrier to T-cell function, resulting in the activation of cytotoxic T-lymphocytes (CTLs) aacrjournals.orgnih.gov. These CD8+ T-cells are critical for recognizing and killing cancer cells. In a clinical study, treatment with this compound resulted in a significant increase in activated CTLs in 5 out of 6 evaluable patients aacrjournals.orgacir.org. This effect is believed to be a direct consequence of curbing the immunosuppressive activity of MDSCs nih.gov. Preclinical models have further shown that combining this compound with anti-PD-1 checkpoint inhibitors synergistically enhances anti-tumor activity by significantly augmenting the abundance of tumor-infiltrating CTLs acir.orgnih.gov.
| Patient Response to this compound | CTL Activation (PD-1+GITR+ CD8+ T-cells) |
| Number of Patients with Increased Activation | 5 out of 6 |
| Median Increase | 322% |
| Mean Increase | 352% |
| Data from a Phase 1 clinical trial of this compound in patients with refractory malignancies aacrjournals.orgresearchgate.net. |
Modulation of Dendritic Cell Activation and Antigen Presentation
In addition to depleting MDSCs, this compound has been found to directly stimulate dendritic cells (DCs) ascopubs.orginspirna.com. Dendritic cells are potent antigen-presenting cells (APCs) that are essential for initiating T-cell responses. By processing and presenting tumor antigens to T-cells, activated DCs are a cornerstone of anti-tumor immunity. Pharmacodynamic data from a clinical trial showed that this compound treatment led to DC stimulation, as evidenced by a median 34% increase in the expression of PD-L1 on the surface of dendritic cells (HLA-DR+Lin-) ascopubs.org. This activation of DCs is a key part of the mechanism through which this compound stimulates broad anti-tumor immunity inspirna.com.
Anti-Angiogenic Effects within the Tumor Microenvironment
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth, providing essential nutrients and oxygen to rapidly dividing cancer cells. This compound free acid interferes with this process through a series of molecular and cellular events initiated by LXR activation.
Inhibition of Tumor Vascularization
The primary mechanism by which this compound free acid inhibits tumor vascularization is through the upregulation of ApoE. The binding of ApoE to its receptor, Low-density lipoprotein receptor-related protein 8 (LRP8), robustly inhibits angiogenesis aacrjournals.org. This interaction is believed to interfere with the recruitment and function of endothelial cells, the primary building blocks of blood vessels.
While direct quantitative data on the reduction of microvessel density in tumors treated specifically with this compound free acid is not extensively detailed in publicly available research, the overarching mechanism of LXR agonism points towards a significant reduction in tumor vascularity. The anti-angiogenic effects of LXR activation have been observed in various preclinical cancer models nih.gov.
Table 1: Key Molecular Players in the Anti-Angiogenic Action of this compound free Acid
| Molecule | Role in Angiogenesis Inhibition |
| This compound free acid | Potent LXR agonist |
| Liver X Receptor (LXR) | Nuclear receptor that, when activated, upregulates ApoE expression. |
| Apolipoprotein E (ApoE) | Secreted protein that inhibits angiogenesis upon binding to its receptor. |
| LRP8 (ApoER2) | Cell surface receptor for ApoE; its activation robustly inhibits angiogenesis. |
Disruption of Angiogenic Factor Pathways
The anti-angiogenic activity of this compound free acid extends to the disruption of key signaling pathways that promote blood vessel formation. While the direct impact of this compound on specific angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) is an area of ongoing investigation, the known downstream effects of LXR activation provide insight into these mechanisms.
The interaction of ApoE with LRP8 on endothelial cells is a critical step in mediating the anti-angiogenic signals. LRP8 is expressed on vascular endothelial cells and is involved in various signaling pathways nih.gov. The binding of ApoE to LRP8 can trigger intracellular signals that counteract the pro-angiogenic stimuli within the tumor microenvironment.
Preclinical Investigations of Rgx 104 Free Acid Efficacy
Monotherapy Studies in Diverse Cancer Models
RGX-104, as a single agent, has demonstrated considerable antitumor effects in a range of preclinical cancer models. aacrjournals.orgresearchgate.net Laboratory studies have shown its efficacy in suppressing tumor growth and metastasis in numerous animal tumor models. inspirna.com The therapeutic effect is linked to its role as an LXR agonist, activating the ApoE gene and modulating innate immunity. inspirna.comacir.org This leads to the depletion of both circulating and tumor-infiltrating MDSCs, which in turn results in the activation of cytotoxic T-lymphocytes (CTLs). aacrjournals.orgresearchgate.net The effectiveness of this compound monotherapy has been observed in models of lung cancer, colon cancer, and melanoma, among others. aacrjournals.orgresearchgate.netnih.gov
Oral administration of this compound has been shown to significantly suppress the growth of multiple types of cancer in animal models. nih.gov Strong tumor growth suppression was noted even in animals with large, established tumors. nih.gov In some preclinical studies, treatment with an LXR agonist like this compound led to partial or even complete tumor regressions. nih.gov This anti-tumor activity has been observed across a wide spectrum of cancers, including renal cell, triple-negative breast, and colon cancer. nih.gov For instance, studies using syngeneic MC38 colon cancer tumors showed that this compound was more effective in immunocompetent mice compared to immunodeficient mice, highlighting the role of the immune system in its mechanism of action. acir.org
Table 1: Summary of this compound Monotherapy Efficacy in Preclinical Tumor Models
The LXR-ApoE pathway, which is targeted by this compound, plays a role in suppressing metastatic colonization. nih.gov Pharmacological activation of the LXRβ isoform was found to suppress melanoma tumor progression and the formation of metastases. nih.gov ApoE, a target of LXR, impedes cancer cell invasiveness and the recruitment of endothelial cells, which are key phenotypes of metastasis. nih.gov By activating ApoE expression, this compound helps to restore this natural barrier to metastatic colonization. nih.gov
In preclinical models of lung cancer, this compound has demonstrated significant antitumor activity as a monotherapy. aacrjournals.orgresearchgate.net Specifically, in the Lewis lung cancer (LLC) model, treatment with this compound elicited notable anti-tumor effects. aacrjournals.orgresearchgate.net Further clinical investigations have been pursued for both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) based on these promising preclinical findings. inspirna.cominspirna.com A phase 1b/2 study is evaluating this compound in combination with docetaxel (B913) for patients with relapsed/refractory extensive-stage SCLC. inspirna.com Another trial is assessing its use with standard-of-care regimens in NSCLC. inspirna.cominspirna.com Interim data from a study combining abequolixron (this compound) with docetaxel showed encouraging preliminary clinical activity in heavily-pretreated NSCLC and SCLC patients. inspirna.com
Preclinical research has established the efficacy of this compound monotherapy in melanoma models. aacrjournals.orgresearchgate.net In the B16F10 murine melanoma model, single-agent this compound treatment resulted in significant antitumor activity. aacrjournals.orgresearchgate.net The mechanism involves the LXR agonist-mediated induction of ApoE, which depletes immunosuppressive MDSCs and activates cytotoxic T lymphocytes. aacrjournals.orgacir.org This modulation of the tumor microenvironment is crucial for its therapeutic effect. acir.org Flow cytometric analysis of tumor tissue from B16F10 melanoma-bearing mice showed that LXR agonism significantly reduced both granulocytic and monocytic MDSCs. acir.org
The efficacy of LXR agonists, including this compound, has been observed in preclinical models of ovarian cancer. nih.gov Oral administration of these agents significantly suppressed tumor growth in these models. nih.gov This suggests that the immunomodulatory effects of this compound, driven by the LXR-ApoE pathway, are applicable to ovarian malignancies. nih.gov
Preclinical studies have also explored the effect of this compound in glioblastoma, the most common primary brain tumor. nih.govnih.gov In murine models, oral administration of this compound significantly suppressed the growth of glioblastoma tumors. nih.gov Specifically, in models using U118 and GL261 glioblastoma cells, LXR agonist treatment demonstrated strong tumor growth suppression. nih.gov
Table 2: Chemical Compounds Mentioned
Studies in Other Solid Tumor Models (e.g., Triple-Negative Breast Cancer, Renal Cell Carcinoma, Colon Cancer)
Preclinical studies have demonstrated the broad anti-tumor activity of this compound, a potent agonist of the Liver X Receptor (LXR), across a variety of solid tumor models. nih.govinspirna.com Oral administration of this compound has been shown to significantly suppress the growth of several cancer types, including triple-negative breast cancer, renal cell carcinoma, and colon cancer. nih.gov In some instances, treatment with an LXR agonist resulted in partial or even complete tumor regressions. nih.gov The anti-tumor effects of this compound are mediated through the activation of the LXR/ApoE pathway, which plays a crucial role in regulating the innate immune system in the tumor microenvironment. inspirna.cominspirna.com
Clinical trial designs have incorporated these preclinical findings, with expansion cohorts enrolling patients with various solid tumors, including triple-negative breast cancer and renal cell carcinoma, to further evaluate the efficacy of this compound. inspirna.com
Table 1: Preclinical Efficacy of this compound in Various Solid Tumor Models
| Tumor Model | Compound | Key Findings |
| Triple-Negative Breast Cancer | This compound | Significant suppression of tumor growth. nih.gov |
| Renal Cell Carcinoma | This compound | Significant suppression of tumor growth. nih.gov |
| Colon Cancer | This compound | Significant suppression of tumor growth. nih.gov |
| Melanoma (B16F10) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |
| Lewis Lung Carcinoma (LLC) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |
| Colon Adenocarcinoma (CT26) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |
Combination Therapy Strategies in Preclinical Settings
The immunomodulatory mechanism of this compound provides a strong rationale for its use in combination with other cancer therapies. By depleting myeloid-derived suppressor cells (MDSCs), which are associated with resistance to both checkpoint inhibitors and chemotherapy, this compound can potentially enhance the efficacy of these treatments. inspirna.com
Preclinical studies have shown that combining this compound with a PD-1 antagonist results in synergistic antitumor activity, particularly in models resistant to PD-1 inhibitors alone. researchgate.net In the Lewis lung cancer model, the co-administration of this compound and an anti-PD-1 antibody demonstrated synergistic anti-tumor effects without additional adjuvant tumor antigen vaccination. nih.gov This combination therapy was well-tolerated in animal models. nih.gov Similarly, in the B16F10 murine melanoma model, which typically shows limited response to anti-PD-1 therapy alone, the addition of this compound significantly enhanced the anti-tumor activity. nih.gov This enhanced efficacy was associated with a significant increase in the abundance of tumor-infiltrating cytotoxic T cells compared to anti-PD-1 therapy alone. nih.gov
This compound has shown significant efficacy in combination with taxane chemotherapies. Preclinical models that demonstrate MDSC-associated resistance to docetaxel have shown high efficacy when treated with a combination of this compound and docetaxel. inspirna.com This is attributed to the fact that taxane therapy can promote the expansion of MDSCs, a resistance mechanism that this compound can counteract. inspirna.com While specific preclinical data on the combination with paclitaxel is not detailed in the provided search results, the mechanistic rationale for combining this compound with taxanes like docetaxel would logically extend to paclitaxel. Clinical trials have been designed to evaluate this compound in combination with various chemotherapeutic agents, including docetaxel. inspirna.comcenterwatch.com
Currently, there is no direct preclinical evidence from the provided search results detailing the integration of this compound with pyroptosis-mediated immunotherapy. Pyroptosis is a form of pro-inflammatory cell death that can stimulate anti-tumor immune responses by releasing tumor antigens and inflammatory cytokines. nih.gov Given that this compound modulates the innate immune system, a combination with a pyroptosis-inducing agent could theoretically create a more robust anti-tumor immune response. However, further research is needed to explore this potential synergy.
Preclinical evidence indicates that LXR agonists, including this compound, can act as radiosensitizers. In a subcutaneous homograft murine model of non-small cell lung cancer (NSCLC), both this compound and another LXR agonist, GW3965, were shown to radiosensitize the tumors. nih.gov Radioresistance can be driven by the infiltration of MDSCs induced by radiotherapy. LXR activation by this compound significantly reduces the abundance of MDSCs within the tumor microenvironment. nih.gov By depleting these immunosuppressive cells, this compound can abrogate the immunosuppressive effects of radiotherapy and sensitize NSCLC to treatment. nih.gov
In Vitro Mechanistic Investigations
In vitro studies have been crucial in elucidating the molecular mechanisms underlying the anti-tumor effects of this compound free acid. The primary mechanism of action involves the activation of the Liver X Receptor (LXR), a nuclear hormone receptor. inspirna.com
Activation of LXR by this compound leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene. inspirna.com The resulting increase in ApoE expression has several downstream effects that contribute to the anti-tumor immune response. A key effect is the depletion of myeloid-derived suppressor cells (MDSCs). In vitro treatment of MDSCs with this compound has been shown to promote their apoptosis. nih.gov This depletion of immunosuppressive MDSCs in the tumor microenvironment leads to the activation of cytotoxic T lymphocytes (CTLs). inspirna.com
Further in vitro experiments have demonstrated that splenic MDSCs isolated from tumor-bearing mice treated with this compound have a reduced suppressive capacity on CD8+ T cell activation and proliferation. nih.gov This indicates that this compound not only reduces the number of MDSCs but also inhibits their immunosuppressive function.
Table 2: Summary of In Vitro Mechanistic Findings for this compound
| Target/Process | Effect of this compound | Downstream Consequence |
| Liver X Receptor (LXR) | Agonist | Activation of the LXR/ApoE pathway. inspirna.com |
| ApoE Gene | Transcriptional Activation | Increased ApoE expression. inspirna.com |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes Apoptosis | Depletion of immunosuppressive MDSCs. nih.gov |
| MDSC Function | Inhibition of Suppressive Capacity | Reduced suppression of T cell activation and proliferation. nih.gov |
| Dendritic Cells (DCs) | Stimulation | Enhanced T cell activation and anti-tumor immunity. inspirna.com |
| Tumor Angiogenesis | Inhibition | Reduced recruitment of blood vessels to the tumor. inspirna.com |
Compound List
Effects on Cancer Cell Proliferation, Migration, and Apoptosis
While the primary anti-tumor effects of this compound are mediated through the immune system, preclinical studies have shown that LXR agonists can suppress the growth of multiple cancer types, including melanoma, lung cancer, ovarian cancer, and glioblastoma. inspirna.comnih.gov In some instances, treatment with an LXRβ agonist like this compound has led to partial or even complete tumor regressions in animal models. nih.gov
The direct effects of this compound on cancer cell proliferation, migration, and apoptosis are an area of ongoing investigation. The current body of research strongly suggests that the predominant mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment to make it less hospitable for tumor growth and survival. LXR activation has been shown to block the ability of tumors to recruit blood vessels, a critical process for tumor expansion. inspirna.cominspirna.cominspirna.cominspirna.com
Further research is needed to fully elucidate the direct impact of this compound on the intrinsic properties of cancer cells, such as their proliferative capacity, migratory potential, and susceptibility to apoptosis.
Studies on MDSC Viability and Immunosuppressive Gene Expression
A key component of this compound's anti-tumor activity is its profound effect on Myeloid-Derived Suppressor Cells (MDSCs). inspirna.cominspirna.commdpi.com MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the anti-tumor immune response. mdpi.comfrontiersin.org this compound has been shown to deplete circulating and tumor-infiltrating MDSCs, thereby relieving their immunosuppressive effects and allowing for the activation of cytotoxic T-lymphocytes (CTLs). inspirna.cominspirna.cominspirna.com
Clinical data from a Phase 1 trial in patients with refractory solid tumors or lymphomas demonstrated substantial MDSC depletion in evaluable patients. aacrjournals.org Treatment with this compound led to a significant reduction in both granulocytic and monocytic MDSC populations in the peripheral blood of cancer patients. aacrjournals.orgnih.gov This depletion of MDSCs is a critical step in restoring the immune system's ability to recognize and attack cancer cells. nih.gov The activation of the LXR/ApoE pathway by this compound initiates apoptosis in MDSCs. mdpi.com
| MDSC Subtype | Median Decrease (%) | Mean Decrease (%) | Maximum Depletion (%) |
|---|---|---|---|
| Granulocytic (CD33+CD15+HLA-DR-/low) | 86 | 85 | 95 |
| Monocytic (CD14+Lin-HLA-DR-/low) | 33 | 45 | 89 |
Synergistic Effects with Targeted Therapies (e.g., EGFR-TKIs like Gefitinib)
The immunomodulatory mechanism of this compound provides a strong rationale for its use in combination with other anti-cancer therapies. While direct preclinical studies of this compound in combination with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib have not been extensively reported, the broader class of LXR agonists has shown promise in overcoming resistance to EGFR-TKI treatment.
Preclinical research has demonstrated that another LXR agonist, GW3965, can sensitize EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells to gefitinib. nih.gov This synergistic effect was attributed to the inhibition of the Akt-nuclear factor (NF)-κB signaling pathway, which is a known resistance mechanism to EGFR-TKIs. nih.gov The combination of the LXR agonist with gefitinib led to decreased cell proliferation and increased apoptosis in resistant lung cancer cells. nih.gov
Given that this compound is a more potent LXR agonist, it is plausible that it could exert similar or even more pronounced synergistic effects when combined with EGFR-TKIs in EGFR-mutant cancers. By targeting the immunosuppressive tumor microenvironment and potentially reversing key resistance pathways, this compound could enhance the efficacy of targeted therapies like gefitinib.
| LXR Agonist | EGFR-TKI | Cancer Model | Observed Synergistic Effect | Proposed Mechanism |
|---|---|---|---|---|
| GW3965 | Gefitinib | EGFR-TKI-resistant NSCLC cells | - Enhanced sensitivity to Gefitinib
| Inhibition of the Akt-NF-κB signaling pathway |
Translational and Clinical Development of Rgx 104 Free Acid
Clinical Trial Design and Methodology
Phase 1 First-in-Human Dose Escalation Studies (e.g., NCT02922764)
The clinical development of RGX-104 was initiated with a Phase 1, first-in-human, dose-escalation and expansion study, identified as NCT02922764. centerwatch.comgeorgiacancerinfo.org The primary purpose of this initial phase was to evaluate this compound as a single agent and in combination with other cancer therapies, including docetaxel (B913), nivolumab, ipilimumab, or pembrolizumab plus carboplatin/pemetrexed. nyu.edu The study enrolled patients with advanced solid tumors or lymphomas that were metastatic or locally advanced and unresectable, and who had shown disease progression on available standard therapies. centerwatch.comumiamihealth.org
The dose-escalation stage of the trial was designed to determine the highest tolerable dose and to understand the safety and side effects of this compound. nyu.edu In the monotherapy arm, patients with refractory solid tumors or lymphomas were treated across different dose cohorts. aacrjournals.org For instance, initial cohorts involved this compound administered orally for 21 days followed by a one-week rest in a 28-day cycle. aacrjournals.orgresearchgate.net This rest period was later eliminated as the drug was well tolerated. researchgate.net
Similarly, the dose-escalation for the combination therapy with docetaxel involved treating patients with refractory solid tumors across three different dosing cohorts to establish a suitable regimen for further studies. inspirna.comaacrjournals.org
Phase 1b/2 Expansion Cohorts and Objectives
Following the dose-escalation phase, the study transitioned into expansion cohorts to further characterize the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound at the determined dose. centerwatch.com The primary objectives of these expansion cohorts were to assess the antitumor activity of this compound, both as a monotherapy and in combination regimens, in specific patient populations. inspirna.comgeorgiacancerinfo.org
Expansion cohorts were planned for various malignancies, including:
this compound as a single agent in patients with refractory ovarian cancer. researchgate.net
this compound in combination with docetaxel for patients with small cell lung cancer (SCLC) or high-grade neuroendocrine tumors. centerwatch.comaacrjournals.org
this compound combined with docetaxel for patients in the second- or third-line setting of non-small cell lung cancer (NSCLC). inspirna.com
An expansion arm of this compound in combination with ipilimumab for second- or third-line endometrial cancer was also included. inspirna.com
These expansion studies aimed to gather more robust data on the clinical activity of the drug in tumor types where APOE dysregulation is prevalent. inspirna.com
Clinical Activity as Monotherapy
Preliminary Disease Control Rates in Refractory Malignancies
In the initial Phase 1 monotherapy dose-escalation study, this compound demonstrated clinical benefit in heavily pre-treated patients with refractory solid tumors. aacrjournals.orgresearchgate.net The study reported a disease control rate (DCR), which includes stable disease and partial responses, of 40% in this patient population. aacrjournals.orgresearchgate.net
Objective clinical activity was observed, including a confirmed partial response by immune-related response criteria in a patient with platinum-refractory small cell lung cancer (SCLC). aacrjournals.orgresearchgate.net Another confirmed radiographic partial response was noted in a patient with a high-grade neuroendocrine malignancy. researchgate.net This early clinical activity was associated with pharmacodynamic evidence of on-target effects, such as the depletion of myeloid-derived suppressor cells and subsequent T-cell activation. aacrjournals.orgresearchgate.net
| Metric | Result | Patient Population |
|---|---|---|
| Disease Control Rate (DCR) | 40% | Refractory Solid Tumors |
| Confirmed Partial Response (PR) | 1 Patient | Platinum-Refractory Small Cell Lung Cancer (SCLC) |
Clinical Outcomes of Combination Therapies
This compound free Acid in Combination with Docetaxel
The combination of this compound with the chemotherapy agent docetaxel has shown encouraging preliminary clinical activity in patients with heavily-pretreated, advanced or metastatic cancers. inspirna.com The rationale for this combination is based on the role of MDSCs in conferring resistance to chemotherapy, which this compound helps to overcome. inspirna.comaacrjournals.org
In the dose-escalation cohorts of the phase 1b study, as of February 2020, 11 patients with refractory solid tumors were treated with this compound plus docetaxel. aacrjournals.org Among the 9 evaluable patients, the disease control rate was 66%. aacrjournals.orgresearchgate.net This included partial responses in patients with checkpoint inhibitor-refractory cancers. aacrjournals.org
| Metric | Result | Patient Population | Data Cutoff |
|---|---|---|---|
| Disease Control Rate (DCR) | 66% | Refractory Solid Tumors (n=9 evaluable) | Feb 2020 |
| Overall Response Rate (ORR) | 38% | NSCLC and SCLC (n=13 evaluable) | Dec 2022 |
| Disease Control Rate (DCR) | 77% | NSCLC and SCLC (n=13 evaluable) | Dec 2022 |
| Overall Response Rate (ORR) | 53% | Advanced/Metastatic Nonsquamous NSCLC (n=15 evaluable) | 2024 Data |
| Median Duration of Response (DOR) | 5.8 months | Advanced/Metastatic Nonsquamous NSCLC (n=21 ITT) | 2024 Data |
| Median Progression-Free Survival (PFS) | 3.3 months | Advanced/Metastatic Nonsquamous NSCLC (n=21 ITT) | 2024 Data |
Efficacy in Advanced/Metastatic Non-Small Cell Lung Cancer
In a Phase 1b/2 clinical trial (NCT02922764), this compound in combination with docetaxel has shown encouraging preliminary efficacy in patients with advanced/metastatic non-squamous non-small cell lung cancer (NSCLC) in second- and third-line settings. onclive.com Interim data from this study reported on patients who were heavily pre-treated. larvol.com In an evaluable cohort of five patients with second- or third-line NSCLC, four achieved partial responses (PRs), with two of these being confirmed partial responses. inspirna.com Four of these five patients remained on the study treatment for over 19 weeks, with one ongoing at 37 weeks. inspirna.com
Achieved Overall Response Rates and Disease Control Rates
Subsequent data presented from the NSCLC cohort of this trial showed an ORR of 53% in the evaluable population (n=15) and 38% in the intention-to-treat (ITT) population (n=21). onclive.com Historically, docetaxel monotherapy in similar second- and third-line settings is associated with an ORR of approximately 15% to 20%. onclive.com
Interactive Data Table: Efficacy of this compound and Docetaxel in Lung Cancer (Interim Analysis)
| Cohort | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Additional Outcomes |
| All Patients | 13 | 38% | 77% | 5 patients achieved Partial Response (PR). |
| 2/3L NSCLC | 5 | 80% (4 PRs) | Not Reported | 4 of 5 patients on treatment >19 weeks. |
| 2L SCLC | 8 | 12.5% (1 PR) | 75% (1 PR + 5 SD) | 4 patients progression-free >24 weeks. |
Observed Depletion of Circulating MDSCs and Activation of T-Cells
A key pharmacodynamic effect of this compound is the depletion of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immune responses. inspirna.comnih.gov Clinical studies have shown that treatment with this compound leads to a significant reduction in both granulocytic and monocytic MDSCs in the peripheral blood of cancer patients. nih.govacir.org In one analysis, up to 95% depletion of granulocytic MDSCs was observed, with the effect typically starting one to two weeks after treatment initiation. researchgate.net This depletion of MDSCs is a result of LXR-ApoE pathway activation, which promotes MDSC apoptosis. researchgate.netacir.org
The reduction in immunosuppressive MDSCs is accompanied by the activation of T-cells. nih.govacir.org Treatment with this compound has been shown to result in a significant increase in the activation of cytotoxic T-lymphocytes (CTLs). inspirna.comacir.org This T-cell activation has been correlated with the magnitude of MDSC depletion, providing a clear mechanistic link between the drug's effect on innate immunity and the subsequent adaptive immune response. inspirna.comresearchgate.net
This compound free Acid in Combination with Immune Checkpoint Inhibitors
The ability of this compound to remodel the tumor microenvironment by depleting MDSCs provides a strong rationale for its use in combination with immune checkpoint inhibitors (ICIs). inspirna.com
Strategies for Overcoming Prior Checkpoint Inhibitor Resistance
MDSCs are recognized as a significant factor in creating an immunosuppressive tumor microenvironment and are associated with resistance to checkpoint inhibitor therapies. inspirna.com By targeting and depleting these cells, this compound aims to reverse this resistance and restore sensitivity to ICIs. The mechanism involves reducing the population of immunosuppressive cells, thereby allowing for a more robust anti-tumor T-cell response when combined with a checkpoint inhibitor. nih.govacir.org Clinical data has supported this hypothesis, showing that this compound can induce durable clinical responses in patients who have previously progressed on checkpoint inhibitor therapy. larvol.com
In the combination arms of a Phase 1 study, an objective response rate of 28.6% was observed in evaluable patients who had previously progressed on checkpoint inhibitors. larvol.com These responses included durable partial responses, some lasting over 11 months, in patients whose tumors were also PD-L1 low or negative. larvol.com
Clinical Efficacy with Nivolumab, Ipilimumab, and Pembrolizumab
The Phase 1 clinical trial for this compound (NCT02922764) was designed to evaluate the drug not only as a single agent but also in combination with several immune checkpoint inhibitors. nyu.edugeorgiacancerinfo.org The dose-escalation portion of the study included cohorts where this compound was combined with nivolumab or ipilimumab in patients with relapsed or refractory solid tumors. inspirna.comnyu.edu
Furthermore, the study has been expanded to include a Phase 1b/2 evaluation of this compound in combination with the front-line standard-of-care regimen of pembrolizumab plus carboplatin and pemetrexed. inspirna.comnyu.edu This arm is enrolling patients with advanced non-squamous NSCLC whose tumors are PD-L1 negative, a population that often has a limited response to checkpoint inhibitors alone. inspirna.comlarvol.com A clinical collaboration was also announced to study this compound in combination with ipilimumab for metastatic endometrial cancer. larvol.com
Patient Subpopulations Demonstrating Clinical Benefit
Clinical investigations into this compound, a first-in-class oral small molecule agonist of the Liver X Receptor (LXR), have identified specific patient populations that derive clinical benefit from its immunomodulatory activity. By activating the LXR/Apolipoprotein E (ApoE) pathway, this compound targets foundational mechanisms of immune suppression within the tumor microenvironment, demonstrating meaningful anti-tumor activity in heavily pre-treated patient populations.
Early phase clinical trials enrolled patients with a wide range of advanced and refractory solid tumors and lymphomas who had exhausted standard therapeutic options. In a Phase Ia/Ib trial, this compound monotherapy demonstrated signs of clinical activity in a diverse group of heavily pre-treated patients. inspirna.com
These initial findings established the potential of this compound to provide clinical benefit to patients with a broad spectrum of advanced cancers that are resistant to or have relapsed following standard therapies. cancer.gov
Table 1: Clinical Activity of this compound in Advanced Cancers
| Cohort | Number of Evaluable Patients | Clinical Outcome | Citation |
| Monotherapy | 12 | 4 cases of Stable Disease | biocentury.com |
| Monotherapy | 26 | 40% Disease Control Rate | aacrjournals.org |
| Combination with Docetaxel | 9 | 22% Overall Response Rate, 66% Disease Control Rate | aacrjournals.org |
Further investigation in expansion cohorts of clinical trials revealed notable activity in specific cancer histologies, including those known to be refractory to checkpoint inhibitors (CPI). Objective partial responses (PRs) have been documented in patients with non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), melanoma, squamous cell carcinoma of the head and neck (SCCHN), and endometrial cancer. businesswire.com
In a study combining this compound with docetaxel, a confirmed PR was observed in a CPI-resistant melanoma patient, who remained on the study for over ten months. inspirna.com Another PR was noted in a patient with CPI-refractory SCCHN. aacrjournals.org Interim data from a Phase 1b/2 study of this compound with docetaxel in patients with relapsed or refractory lung cancer showed an ORR of 38% and a DCR of 77% across 13 evaluable patients with NSCLC and SCLC. larvol.com For the NSCLC cohort, four of five evaluable patients achieved a PR. larvol.com
The clinical activity in these specific tumor types, particularly in patients who have progressed on prior immunotherapies, underscores the distinct mechanism of action of this compound.
Table 2: Documented Responses to this compound in Specific Tumor Types
| Tumor Type | Setting | Clinical Response | Citation |
| Melanoma | CPI-Refractory (Combination Therapy) | Confirmed Partial Response | aacrjournals.orginspirna.com |
| SCCHN | CPI-Refractory (Combination Therapy) | Partial Response | aacrjournals.org |
| NSCLC & SCLC | Relapsed/Refractory (Combination Therapy) | 38% Overall Response Rate | larvol.com |
| Endometrial Cancer | N/A | Partial Response Observed | businesswire.com |
A significant finding from clinical studies is the promising activity of this compound in patients with tumors that are negative or have low expression of Programmed death-ligand 1 (PD-L1). businesswire.com Durable partial responses, some lasting over 11 months, were seen in CPI-refractory patients whose tumors were characterized as PD-L1 low/negative. larvol.com
Correlative studies have provided a potential mechanistic explanation for this observation. Pre-treatment analysis revealed that PD-L1 negative tumors had significantly lower baseline levels of ApoE. businesswire.com This finding suggests that tumors with low ApoE expression may be more susceptible to the therapeutic effects of this compound, which functions by inducing ApoE. businesswire.com This correlation establishes low baseline ApoE in PD-L1 negative tumors as a potential biomarker associated with a higher likelihood of clinical benefit from this compound. businesswire.com Consequently, this compound is being evaluated in a Phase 1b/2 study in combination with pembrolizumab and chemotherapy specifically for patients with advanced non-squamous NSCLC whose tumors are PD-L1 negative. businesswire.comlarvol.com
Pharmacodynamic Assessment in Clinical Trials
Pharmacodynamic (PD) assessments in clinical trials have been crucial to confirming the mechanism of action of this compound in patients. These studies have validated that this compound engages its target, the LXR receptor, leading to the intended downstream biological effects on ApoE expression and key immunosuppressive cell populations.
This compound is a small-molecule LXR agonist designed to transcriptionally activate the APOE gene. aacrjournals.orgresearchgate.net Clinical data have consistently demonstrated robust target engagement. Measurement of ApoE gene expression in peripheral blood cells of patients showed a dose-dependent increase that correlated with this compound drug exposure. aacrjournals.orgresearchgate.net
In an early Phase 1 trial, steady-state drug administration resulted in a median 3.57-fold and a mean 11.61-fold induction of ApoE gene expression. aacrjournals.orgresearchgate.net This potent activation of the LXR-ApoE pathway is a key initiating step in the drug's proposed anti-tumor immune response. inspirna.com The pharmacodynamic effect of robust ApoE induction has been shown to correlate with the magnitude of myeloid-derived suppressor cell (MDSC) depletion, linking target engagement with a primary mechanism of action. businesswire.com
Table 3: ApoE Induction in Peripheral Blood Cells
| Parameter | Finding | Citation |
| Correlation | ApoE gene expression correlated with this compound dose and exposure | aacrjournals.orgresearchgate.net |
| Median Induction | 3.57-fold increase at steady-state | aacrjournals.orgresearchgate.net |
| Mean Induction | 11.61-fold increase at steady-state | aacrjournals.orgresearchgate.net |
A primary mechanism by which this compound stimulates anti-tumor immunity is through the depletion of MDSCs, a heterogeneous population of immature myeloid cells that suppress T-cell function. inspirna.comaacrjournals.orgresearchgate.net Clinical trials have demonstrated that treatment with this compound leads to a substantial and selective reduction of circulating MDSCs in cancer patients. aacrjournals.orgresearchgate.net
Monitoring of peripheral blood immune cells revealed significant depletion in the majority of evaluable patients. aacrjournals.orgresearchgate.net Specifically, analyses showed up to a 95% depletion of granulocytic MDSCs (G-MDSCs) and up to an 89% depletion of monocytic MDSCs (M-MDSCs). aacrjournals.orgresearchgate.net One analysis reported a median decrease of 86% for G-MDSCs and 33% for M-MDSCs. aacrjournals.orgresearchgate.net This effect was typically observed within the first two weeks of initiating treatment and was linked to subsequent T-cell activation. inspirna.com The clinical activity observed across treatment arms was found to be associated with this this compound-related MDSC depletion. businesswire.com
Table 4: Depletion of Peripheral Blood MDSC Populations
| MDSC Subtype | Maximum Depletion | Median Decrease | Citation |
| Granulocytic (G-MDSC) | Up to 95% | 86% | inspirna.comaacrjournals.orgresearchgate.net |
| Monocytic (M-MDSC) | Up to 89% | 33% | aacrjournals.orgresearchgate.net |
Evaluation of T-Cell Activation Markers (e.g., CD8+ T cell populations, LAG-3+ CD8+ T cells)
The translational development of this compound has included the evaluation of its effects on T-cell activation, a critical component of its anti-tumor immune response. Studies have shown that treatment with this compound, an LXR agonist, leads to the activation of cytotoxic T lymphocytes (CTLs). researchgate.netacir.org This activation is a downstream effect of the this compound-mediated induction of Apolipoprotein E (ApoE), which results in the depletion of myeloid-derived suppressor cells (MDSCs), a cell population known to inhibit T-cell function. researchgate.netinspirna.com
In a phase 1 clinical trial involving patients with refractory solid tumors or lymphomas, peripheral blood samples were analyzed to monitor immunologic activity. The treatment resulted in a significant increase in the population of activated CTLs in 5 out of 6 evaluable patients. researchgate.net These activated CTLs were specifically identified by the expression of cell surface markers PD-1 and GITR (Glucocorticoid-induced TNFR-related protein) within the CD8+ T-cell population. researchgate.net GITR is known to be expressed on activated T cells and provides costimulatory signals that enhance their proliferation and effector functions. researchgate.net The peak effects on these activated CTLs were observed approximately two weeks after the initiation of this compound treatment. researchgate.net
The combination of this compound with other immunotherapies has also been explored in preclinical models. In mouse models of B16 melanoma, combining this compound with the adoptive transfer of antigen-specific CD8+ CTLs led to a significant reduction in tumor volume and increased survival. acir.org Similarly, when paired with an anti-PD-1 therapy in a Lewis lung cancer model, the combination demonstrated superior antitumor activity compared to either agent alone. acir.org While specific data on LAG-3+ (Lymphocyte-activation gene 3) CD8+ T cells in the context of this compound treatment is not detailed, the observed activation of the broader PD-1+ CD8+ T-cell population highlights its role in modulating key immune checkpoint pathways.
| Patient Cohort | T-Cell Population Analyzed | Key Findings | Reference |
|---|---|---|---|
| 6 evaluable patients with refractory malignancies | Activated CTLs (PD-1⁺GITR⁺ CD8⁺ T-cells as a proportion of all CD8+ T-cells) | Significant increase in 5/6 patients (median 322% increase; mean 352% increase) | researchgate.net |
Gene Expression Profiling of LXR Targets in Whole Blood (e.g., ABCA1)
As a potent Liver X Receptor (LXR) agonist, this compound functions by activating the transcription of LXR target genes. adooq.commedchemexpress.com Monitoring the expression of these target genes in peripheral blood serves as a direct pharmacodynamic marker of the drug's activity and target engagement. inspirna.com The primary LXR target gene modulated by this compound is Apolipoprotein E (ApoE). researchgate.netinspirna.commedchemexpress.com
In a first-in-human phase 1 study, the induction of ApoE gene expression in peripheral blood cells was assessed in patients with refractory cancers. The results demonstrated robust LXR target engagement, with ApoE expression correlating with this compound drug exposure. researchgate.net This induction was observed at steady-state (day 15) of treatment. inspirna.com
LXRs are master regulators of cholesterol homeostasis, and a prototypical target gene in this pathway is the ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.netnih.gov The activation of LXR is well-established to cause the upregulation of genes involved in reverse cholesterol transport, including ABCA1. nih.gov Studies with other synthetic LXR agonists, such as LXR-623, have shown that a single oral dose can strongly induce the expression of ABCA1 in whole blood RNA in both animal models and human subjects. nih.gov This induction of ABCA1 in peripheral blood cells suggests that gene regulation in the blood can serve as a proxy for LXR activity in tissues. nih.gov Although specific ABCA1 induction data for this compound from clinical trials is not detailed, its mechanism as an LXR agonist implies a similar effect on this key target gene.
| Gene Target | Patient Cohort | Fold Induction (at steady-state) | Significance | Reference |
|---|---|---|---|---|
| ApoE | Patients with refractory malignancies | Median: 3.57-fold; Mean: 11.61-fold | Indicates robust LXR target engagement | researchgate.net |
Biomarkers for Rgx 104 Free Acid Response and Patient Stratification
Predictive Biomarkers for Clinical Benefit
Predictive biomarkers are instrumental in identifying patients who are most likely to respond to a particular therapy. For RGX-104 free acid, key predictive indicators have been identified in the tumor microenvironment.
Clinical data suggests that baseline levels of Apolipoprotein E (ApoE) in the tumor can predict the clinical benefit of this compound free acid. aacrjournals.org Lower pre-treatment levels of tumoral ApoE have been associated with a greater likelihood of positive clinical outcomes. aacrjournals.orgascopubs.org Specifically, a retrospective analysis of a phase 1 study indicated that patients exhibiting stable disease or a partial response to this compound free acid predominantly had an ApoE tumor positive score of ≤20%. aacrjournals.org This suggests that tumors with low intrinsic ApoE expression may be more susceptible to the therapeutic effects of LXR agonism by this compound free acid, which functions in part by transcriptionally activating the ApoE gene. inspirna.cominspirna.com
| Biomarker | Patient Population with Clinical Benefit (Stable Disease or Partial Response) | Associated Outcome |
|---|---|---|
| Baseline Tumor Apolipoprotein E (ApoE) | Majority of responders had a tumor positive score of ≤20% | Higher likelihood of clinical benefit |
The expression status of Programmed death-ligand 1 (PD-L1) in tumors also appears to be a significant predictive biomarker for this compound free acid response. Clinical findings have revealed that tumors negative for PD-L1 expression have markedly lower baseline levels of ApoE. inspirna.com This observation links low PD-L1 status to the previously mentioned predictive value of low baseline ApoE. Consequently, patients with PD-L1 negative or low-expressing tumors are considered more likely to derive clinical benefit from this compound free acid. aacrjournals.orginspirna.com Durable partial responses have been noted in patients with checkpoint inhibitor-refractory or -resistant tumors that were characterized as PD-L1 low or negative. inspirna.com
Pharmacodynamic Biomarkers of this compound free Acid Activity
Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological effects. Treatment with this compound free acid leads to several measurable changes in circulating immune cells and gene expression that serve as indicators of its on-target activity.
A primary mechanism of action for this compound free acid is the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs). inspirna.cominspirna.com Monitoring the levels of circulating MDSCs has proven to be a reliable pharmacodynamic biomarker of the drug's activity. aacrjournals.orgnih.gov Clinical studies have demonstrated a substantial reduction in both granulocytic (G-MDSC) and monocytic (M-MDSC) populations following treatment. aacrjournals.orgnih.gov In evaluable patients, up to a 95% depletion of G-MDSCs was observed, with a median decrease in the range of 78% to 86%. ascopubs.orgaacrjournals.orgresearchgate.net M-MDSC populations were also reduced, with up to 89% depletion and a median decrease of 33%. aacrjournals.orgnih.gov This depletion of MDSCs is a key indicator of the immune-stimulatory effects of this compound free acid. aacrjournals.org
| MDSC Subpopulation | Maximum Depletion Observed | Median Decrease Reported |
|---|---|---|
| Granulocytic MDSCs (G-MDSC) | Up to 95% | 78% - 86% |
| Monocytic MDSCs (M-MDSC) | Up to 89% | 33% |
As an LXR agonist, this compound free acid's engagement with its target can be directly measured by the upregulation of LXR-responsive genes. inspirna.com The induction of ApoE gene expression in peripheral blood cells serves as a robust pharmacodynamic marker. aacrjournals.orgresearchgate.net At steady-state, treatment with this compound free acid has been shown to result in a median 3.57-fold increase and a mean 11.61-fold increase in ApoE expression. aacrjournals.orgresearchgate.netresearchgate.net The induction of other LXR target genes, such as ABCA1, has also been documented, with increases ranging from 6.3-fold to 7-fold over baseline. aacrjournals.org This dose-dependent gene induction provides clear evidence of target engagement. aacrjournals.orginspirna.com
The depletion of immunosuppressive MDSCs by this compound free acid is expected to lead to the activation of cytotoxic T-lymphocytes (CTLs). inspirna.com Indeed, changes in T-cell subpopulations and their activation states are key pharmacodynamic biomarkers. An increase in activated circulating PD-1+GITR+ CD8+ T-cells has been observed in the majority of treated patients. ascopubs.orgaacrjournals.org Reports from clinical trials show a median increase of 257% to 287% in this T-cell population, with some patients exhibiting up to a 12-fold increase. ascopubs.orgresearchgate.netinspirna.com Furthermore, in combination therapy with docetaxel (B913), this compound free acid has been associated with even more pronounced T-cell activation, including up to a 5-fold increase in total CD8 T-cells and a 7-fold increase in LAG-3+ CD8 T-cells. aacrjournals.org
| T-Cell Marker | Treatment Regimen | Observed Change |
|---|---|---|
| Activated PD-1+GITR+ CD8+ T-cells | Monotherapy | Median increase of 257% - 287%; up to 12-fold increase |
| Total CD8 T-cells | Combination with docetaxel | Up to 5-fold increase |
| LAG-3+ CD8 T-cells | Combination with docetaxel | Up to 7-fold increase |
Serum Cytokine and Lipid Biomarker Profiling
In the clinical development of this compound free acid, an orally bioavailable liver X receptor (LXR) agonist, significant emphasis has been placed on identifying pharmacodynamic biomarkers to understand its mechanism of action and to guide patient stratification. aacrjournals.orgclinicaltrials.gov As this compound modulates innate immunity, profiling of serum cytokines and lipids provides a window into the biological activity of the compound. nih.gov
Cytokine Analysis
This compound stimulates the innate immune response, leading to the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells, which in turn stimulates T-cell activity. nih.gov This immunomodulatory effect is reflected in changes in circulating cytokine levels. Clinical studies have monitored serum cytokines to assess the immunologic activity of this compound. aacrjournals.org A key finding from a Phase 1 study analysis is the association between the clinical activity of this compound and the activation of CD8+ T cells, which was accompanied by the induction of Interferon-gamma (IFN-γ). inspirna.com This suggests that IFN-γ may serve as a biomarker for the desired anti-tumor immune response elicited by this compound.
The table below summarizes the key findings related to cytokine profiling for this compound free acid.
| Biomarker Category | Analyte | Association with this compound Free Acid | Implication |
| Serum Cytokine | Interferon-gamma (IFN-γ) | Induction is associated with CD8+ T cell activation and clinical activity. inspirna.com | Potential biomarker for pharmacodynamic response and anti-tumor immunity. |
Lipid Profiling
As an LXR agonist, this compound free acid directly engages a key regulator of cholesterol and fatty acid metabolism. nih.govnih.gov Activation of LXR is known to increase lipid synthesis. researchgate.net Consequently, changes in the serum lipid profile are an expected on-target effect of the drug. Clinical investigations have reported reversible hyperlipidemia and lipid elevations in patients treated with this compound. inspirna.com While specific lipidomic profiles correlating with tumor response have not been detailed, the observed hyperlipidemia serves as a pharmacodynamic marker, confirming that the LXR target is being engaged by the compound in patients. Monitoring serum lipids is a component of clinical studies with this compound. aacrjournals.org
The table below outlines the findings related to lipid profiling.
| Biomarker Category | Finding | Mechanism | Implication |
| Serum Lipid | Reversible Hyperlipidemia | On-target effect of LXR agonism, which regulates cholesterol and fatty acid metabolism. inspirna.com | Confirms target engagement and biological activity of this compound free acid. |
Identification and Role of LRP1 as a Related Biomarker
This compound free acid functions by activating the LXR, which leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene. aacrjournals.orgnih.gov The resulting ApoE protein plays a crucial role in the drug's anti-tumor mechanism. nih.gov A key receptor for ApoE is the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). aacrjournals.org The expression levels of both ApoE and its receptor LRP1 in tumor tissue have been investigated as potential biomarkers for patient stratification. aacrjournals.org
Correlative analyses from clinical trials have monitored intratumoral ApoE and LRP1 expression in biopsy specimens to identify a biomarker subset that could support prospective patient selection. aacrjournals.org An early clinical observation of a patient who experienced a confirmed partial response to this compound treatment revealed a specific biomarker profile: the patient's tumor exhibited high LRP1 expression. This finding has spurred further investigation into the utility of LRP1 expression as a predictive biomarker for clinical outcomes with this compound. clinicaltrials.gov The hypothesis is that tumors with high levels of the ApoE receptor, LRP1, may be more sensitive to the increased ApoE expression induced by this compound.
The table below details the role of LRP1 as a biomarker.
| Biomarker | Location of Measurement | Finding in Responding Patient | Potential Role |
| LRP1 (Low-Density Lipoprotein Receptor-Related Protein 1) | Tumor Tissue Biopsy | High Expression | Predictive biomarker for patient stratification; may indicate increased sensitivity to ApoE-mediated anti-tumor effects. aacrjournals.orgclinicaltrials.gov |
Immunological and Tumor Microenvironment Modulation by Rgx 104 Free Acid
Reversal of Tumor-Induced Immunosuppression
Tumors often create an immunosuppressive environment that hinders effective anti-tumor immune responses. RGX-104 free Acid actively works to counteract this immunosuppression by targeting critical immune cell populations and restoring the functionality of anti-tumor effector cells.
Overcoming MDSC-Mediated Immune Evasion Mechanisms
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that significantly contribute to tumor-induced immunosuppression, promoting immune evasion and resistance to various cancer therapies, including checkpoint inhibitors and chemotherapy rakliga.huuni.lu. This compound free Acid's primary mechanism in overcoming MDSC-mediated immune evasion involves the activation of the LXR-ApoE pathway. Upon activation, ApoE binds to its receptor LRP8 on MDSCs, which subsequently induces apoptosis in these immunosuppressive cells americanelements.comnih.gov.
Preclinical studies have demonstrated the efficacy of this compound free Acid in depleting MDSCs. In syngeneic mouse models of melanoma and lung cancer, treatment with this compound free Acid resulted in a reduction of circulating and intratumoral MDSCs by over 50% through ApoE-dependent apoptosis. Flow cytometry analysis confirmed the reduction of both polymorphonuclear MDSCs (PMN-MDSCs, CD11b+Ly6G+) and monocytic MDSCs (M-MDSCs, CD11b+Ly6C+), with RNA sequencing validating the activation of the LXR pathway. Oral administration of this compound free Acid also led to a significant increase in apoptotic circulating granulocytic MDSCs (G-MDSCs) among total CD45+ lymphocytes in treated mice. In vitro experiments further showed that this compound free Acid could significantly reduce the ratio of MDSCs, highlighting its potent inhibitory effect on these cells.
Clinical data from Phase 1 trials corroborate these preclinical findings. Robust ApoE induction was observed in patients treated with this compound free Acid, which correlated with a substantial depletion of MDSCs rakliga.huinvivochem.com. Specifically, MDSC depletion ranging from 70% to 90% relative to baseline was observed in patients invivochem.com. A Phase 1a/b trial reported substantial MDSC depletion in 12 out of 17 evaluable patients, and significant decreases in MDSC levels were noted in another Phase 1 clinical trial nih.gov.
Table 1: MDSC Depletion by this compound free Acid
| Study Type | Model/Patient Population | Key Finding (MDSC Reduction) | Mechanism | Citation |
| Preclinical | Syngeneic mouse models (melanoma, lung cancer) | >50% reduction in circulating and intratumoral MDSCs | ApoE-dependent apoptosis via LRP8 binding | nih.gov |
| Preclinical | Tumor-bearing mice | Significant increase in apoptotic circulating G-MDSCs | LXR-ApoE pathway activation | |
| In vitro | 4T1 cells and MDSCs | Significant reduction in MDSC ratio | Direct inhibition of MDSCs | |
| Clinical | Patients with advanced solid tumors (Phase 1) | 70-90% depletion relative to baseline | ApoE induction | invivochem.com |
| Clinical | Patients with refractory malignancies (Phase 1a/b) | Substantial MDSC depletion (12/17 evaluable patients) | LXR-ApoE pathway activation | nih.gov |
| Clinical | Patients in Phase 1 trial | Significant decreases in MDSC levels | LXR/ApoE agonism |
Restoration of Effective Anti-Tumor T-Cell Function
The depletion of MDSCs by this compound free Acid is critical for restoring and enhancing effective anti-tumor T-cell function. By removing a major immunosuppressive barrier, this compound free Acid enables the activation and infiltration of cytotoxic T lymphocytes (CTLs), particularly CD8+ T cells, which are crucial for direct tumor cell killing nih.gov.
Preclinical studies have demonstrated that the reduction in MDSCs correlates with enhanced T-cell proliferation and tumor regression in mouse models. This compound free Acid has been shown to enhance the anti-tumor effect of CTLs through MDSC depletion. Furthermore, this compound free Acid stimulates dendritic cells (DCs), which are essential for the proper priming and activation of T cells, thereby contributing to robust anti-tumor immunity uni.lunih.gov. Combination therapy studies in mice bearing Lewis lung cancer showed that co-administration of this compound free Acid with anti-PD-1 therapy yielded synergistic anti-tumor activity and increased mouse survival, surpassing the efficacy of either monotherapy nih.gov.
In clinical settings, the immunomodulatory effects of this compound free Acid extend to T-cell activation. Activation of circulating PD-1+ T cells was observed in patients who experienced MDSC depletion nih.gov. Clinical activity in patients was associated with increases in T cell activation markers, exceeding levels typically observed with this compound free Acid alone, particularly in combination regimens uni.lu.
Influence on the Acidic Tumor Microenvironment
The tumor microenvironment (TME) in solid tumors is often characterized by an acidic extracellular pH (typically pH 6.5–6.8), a consequence of increased glycolysis and lactic acid production by tumor cells (the Warburg effect). This acidic TME is profoundly immunosuppressive, interfering with effective anti-tumor T-cell responses by promoting anergy and apoptosis of CD8+ T cells. Moreover, an acidic environment can enhance the function of other immunosuppressive cells, such as MDSCs and tumor-associated macrophages (TAMs).
This compound free Acid plays a role in remodeling this acidic TME. It achieves this by transcriptionally activating ApoE, which in turn leads to the regression of MDSCs' activity americanelements.com. This remodeling creates a more favorable environment for anti-tumor immune responses. Research involving nanoparticle systems co-delivering this compound free Acid has shown that the compound, when released in response to the acidic TME, activates MDSC depletion and CTLs, thereby enhancing anti-tumor effects. This suggests that this compound free Acid can directly or indirectly mitigate the immunosuppressive effects of the acidic TME by reducing MDSC activity.
Interplay with Other Immunosuppressive Cell Types (e.g., Tumor-Associated Macrophages)
The acidic TME, which this compound free Acid helps remodel, is known to improve the function of immunosuppressive cells like MDSCs and TAMs. While this compound free Acid's direct effect on TAMs is often discussed in the context of broader myeloid cell modulation, its ability to activate ApoE and deplete MDSCs contributes to a systemic shift away from an immunosuppressive myeloid landscape. For instance, studies have indicated that while TAM blockade might lead to compensatory accumulation of G-MDSCs, this compound free Acid can cause significant decreases in MDSC levels, suggesting a potential to counterbalance such compensatory mechanisms. Nanoparticle-based approaches utilizing this compound free Acid are also being explored for their ability to target immune cells in the TME, including TAMs and MDSCs, to overcome therapeutic challenges.
Implications for Overcoming Mechanisms of Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. MDSCs are strongly implicated in mediating resistance to various anti-cancer treatments, including immune checkpoint inhibitors (CPIs) and conventional chemotherapy rakliga.huuni.lu. This compound free Acid's ability to deplete MDSCs directly addresses this mechanism of resistance. By reducing the number and function of these immunosuppressive cells, this compound free Acid can enhance the body's immune response against tumors and overcome resistance to CPI or chemotherapy, leading to durable clinical activity rakliga.hu.
Preclinical studies have shown that this compound free Acid blocks resistance to immune checkpoint inhibitors, providing a strong rationale for its use in combination therapies nih.gov. For example, the combination of this compound free Acid and anti-PD-1 therapy was found to be more effective than either drug administered alone in mouse models, with good tolerability americanelements.comnih.gov. Clinical observations further support this, with partial responses observed in CPI-refractory/resistant patients when this compound free Acid was used in combination. This clinical activity was associated with increased T cell activation markers, suggesting that this compound free Acid can re-sensitize tumors to immunotherapy uni.lu.
Furthermore, the acidic TME itself contributes to multidrug resistance by promoting the increased expression of proteins like P-glycoprotein (P-gp). While this compound free Acid primarily remodels the TME by regressing MDSCs through ApoE activation, this modulation of the TME indirectly contributes to overcoming drug resistance by creating a less hostile environment for therapeutic agents and immune cells americanelements.com.
Table 2: Preclinical Tumor Growth Suppression by this compound free Acid
| Model/Cancer Type | Treatment | Outcome (Tumor Growth Suppression) | Citation |
| Various animal models (melanoma, lung cancer, ovarian cancer, triple-negative breast cancer, glioblastoma, renal cell, colon cancer) | This compound free Acid (monotherapy) | Significant suppression of tumor growth; partial or complete tumor regressions in some instances | |
| Lewis lung cancer model | This compound free Acid + anti-PD-1 therapy | Synergistic anti-tumor activity, increased mouse survival | nih.gov |
| Tumor-bearing mice (unspecified cancer type) | PAH/RGX-104@PDM/PTX nanoparticles | 74.88% tumor growth inhibition |
Comparative Analysis and Future Research Directions
Comparison with Other Liver X Receptor Agonists
The therapeutic potential of LXR agonism in cancer is not limited to RGX-104. Other synthetic agonists, such as GW3965 and T0901317, have been extensively studied, providing a basis for comparative analysis.
Mechanistic Similarities and Differences
This compound and other synthetic LXR agonists like GW3965 and T0901317 share the fundamental mechanism of binding to and activating LXRs (LXRα and LXRβ), which are nuclear receptors that play key roles in regulating cholesterol metabolism, inflammation, and immunity. mdpi.comwikipedia.org Upon activation, these agonists stimulate the expression of target genes, most notably ApoE, which is central to their anti-tumor immune effects. inspirna.comresearchgate.net The resulting increase in ApoE expression leads to the apoptosis of immunosuppressive MDSCs, a key mechanism for overcoming immune resistance in the tumor microenvironment. acir.org
Despite this common pathway, nuances in their molecular interactions and downstream effects may lead to differences in their biological activity. For instance, the binding affinities for LXRα and LXRβ can vary between agonists, potentially influencing their tissue-specific effects and side-effect profiles. medchemexpress.com While both this compound and GW3965 have been shown to decrease MDSC levels, the broader transcriptional programs they induce may differ, leading to distinct impacts on the tumor microenvironment. acir.org Furthermore, some studies suggest that the effects of LXR agonists can be context-dependent, with some, like GW3965, showing pro-metastatic effects in certain breast cancer models, a phenomenon not reported with this compound.
Comparative Preclinical and Clinical Potency and Specificity
Preclinical studies have demonstrated the anti-tumor potency of this compound, GW3965, and T0901317 across various cancer models. This compound has shown robust tumor growth suppression in multiple cancer types, including lung, melanoma, glioblastoma, and ovarian cancers, both as a monotherapy and in combination with other agents. medchemexpress.commedchemexpress.com Similarly, T0901317 and GW3965 have demonstrated anti-proliferative effects and the ability to induce cell cycle arrest in prostate, breast, and lung cancer cell lines. mdpi.comiiarjournals.org
In terms of potency, this compound is described as a more potent LXRβ agonist compared to earlier-generation compounds like GW3965. nih.gov This increased potency may translate to greater efficacy at lower concentrations, potentially widening its therapeutic window. Clinically, this compound has advanced to Phase 1/2 trials, demonstrating target engagement through robust ApoE induction and showing preliminary signs of anti-tumor activity in patients with refractory solid tumors and lymphomas. inspirna.comnih.govbiocentury.com The clinical development of GW3965 and T0901317 for oncology has been less prominent, with much of the data being preclinical.
| Feature | This compound (Abequolixron) | GW3965 | T0901317 |
| Primary Mechanism | LXR agonist, ApoE induction | LXR agonist | LXR agonist |
| Key Immunomodulatory Effect | MDSC depletion, DC and CTL activation | MDSC depletion | Anti-proliferative, cell cycle arrest |
| Preclinical Cancer Models | Lung, melanoma, glioblastoma, ovarian, renal, breast, colon | Prostate, breast, melanoma | Prostate, breast, lung, leukemia |
| Reported Clinical Activity | Phase 1/2 trials in solid tumors and lymphoma; partial responses observed | Primarily preclinical oncology data | Primarily preclinical oncology data |
| Potency | Described as a potent LXRβ agonist | LXR agonist | Potent dual LXRα/β agonist |
Potential for Novel Combination Therapies and Modalities
The immunomodulatory mechanism of this compound makes it an ideal candidate for combination therapies, aiming to enhance the efficacy of existing and emerging cancer treatments.
Exploration of Combinations with Adoptive Cell Therapies (e.g., CAR-T)
The immunosuppressive tumor microenvironment, often rich in MDSCs, is a significant barrier to the effectiveness of adoptive cell therapies like Chimeric Antigen Receptor T-cell (CAR-T) therapy. acir.org By depleting MDSCs, this compound has the potential to create a more favorable environment for CAR-T cells to function. Preclinical studies have shown that combining this compound with adoptive T-cell therapy in a melanoma model resulted in a significant reduction in tumor volume and increased survival. acir.org This suggests that pre-treating or co-administering this compound with CAR-T cells could enhance their persistence and anti-tumor activity in solid tumors, a setting where CAR-T therapies have faced challenges. nih.govfrontiersin.org This combination strategy holds promise for improving outcomes for patients receiving cellular immunotherapies.
Further Investigation in Hematologic Malignancies
While the primary focus of this compound development has been on solid tumors, its mechanism of action is also relevant to hematologic malignancies. The inclusion of lymphoma patients in early-phase clinical trials of this compound indicates a recognition of its potential in this area. cancer.govstopcancernyc.orgkucancercenter.orgresearchgate.net MDSCs are known to play a role in the pathophysiology of various lymphomas and leukemias, contributing to an immunosuppressive environment that can hinder effective anti-tumor immune responses. By targeting and depleting these cells, this compound could potentially restore immune surveillance and enhance the efficacy of other therapies in hematologic cancers. Further clinical investigation is warranted to determine the specific subtypes of hematologic malignancies that may benefit most from LXR agonism with this compound.
Integration with Radiation Therapy Regimens
Radiation therapy is a cornerstone of cancer treatment that can induce immunogenic cell death, releasing tumor antigens and creating an in-situ vaccine effect. However, radiation can also lead to the recruitment of immunosuppressive cells, including MDSCs, which can dampen the anti-tumor immune response and contribute to treatment resistance. A recent review has highlighted that this compound can sensitize tumors to radiotherapy while reducing immunosuppressive events. nih.gov By depleting MDSCs, this compound could abrogate this radiation-induced immunosuppression, thereby augmenting the systemic anti-tumor immune response. This combination could potentially turn a localized treatment like radiation into a systemic immune-mediated therapy, a concept known as the abscopal effect. The synergy between this compound and radiation therapy represents a promising area for future research to enhance treatment outcomes for patients with localized and metastatic disease.
Advanced Research Methodologies for this compound free Acid Studies
To fully elucidate the complex immunomodulatory functions of this compound free acid and to refine its clinical application, researchers are increasingly turning to sophisticated methodologies. These advanced techniques offer unprecedented insights into the drug's mechanism of action and its effects on the intricate interplay between tumor cells and the immune system.
Advanced imaging modalities are poised to revolutionize our understanding of how this compound free acid remodels the tumor microenvironment in real-time. Non-invasive techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can provide dynamic and quantitative assessments of immune cell infiltration, activation, and spatial distribution within tumors.
While specific studies applying these techniques to this compound in a cancer context are still emerging, the principles of immuno-PET imaging hold great promise. This involves using radiolabeled antibodies or small molecules that target specific immune cell markers, such as CD8 for cytotoxic T-cells or F4/80 for macrophages, to visualize their presence and activity within the tumor. For instance, PET imaging with tracers like 18F-FDG can be used to assess changes in metabolic activity within the tumor and draining lymph nodes, which can be indicative of an immune response. Given that this compound is known to deplete myeloid-derived suppressor cells (MDSCs) and activate cytotoxic T-lymphocytes (CTLs), immuno-PET could be employed to non-invasively monitor these changes in preclinical models and in patients undergoing treatment. This would provide invaluable pharmacodynamic data and could help in identifying early signs of therapeutic efficacy.
To dissect the heterogeneity of the immune response to this compound free acid at an unprecedented resolution, single-cell technologies are being employed. Single-cell RNA sequencing (scRNA-seq) allows for the transcriptomic profiling of individual immune cells within the tumor microenvironment, revealing distinct cell populations and their activation states in response to treatment. A notable study has already utilized scRNA-seq to analyze CD45+ leukocytes from tumors in APOE variant mice treated with this compound, providing deep insights into the immune cell landscape.
Spatial transcriptomics takes this a step further by preserving the spatial context of gene expression within the tumor tissue. This technology allows researchers to map the location of different immune cell subsets and their gene expression profiles in relation to cancer cells and other stromal components. For a drug like this compound, which acts by modulating the tumor microenvironment, understanding the spatial organization of immune cells is crucial. Spatial transcriptomics could reveal, for example, whether activated CTLs are successfully infiltrating the tumor core or are being excluded at the tumor margin, and how this compound influences this spatial interplay.
| Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Single-Cell RNA Sequencing (scRNA-seq) | Transcriptomic profiling of individual immune cells from the tumor microenvironment of this compound-treated models. | Identification of novel immune cell subsets, understanding of cell-specific gene expression changes, and characterization of cellular heterogeneity in response to treatment. |
| Spatial Transcriptomics | Mapping the spatial distribution of immune cells and their gene expression profiles within the tumor architecture. | Elucidation of the spatial relationships between immune and tumor cells, understanding the mechanisms of immune cell infiltration and exclusion, and identifying spatial biomarkers of response. |
The translation of preclinical findings to clinical success is a major challenge in oncology drug development. To improve the predictive value of preclinical studies on this compound free acid, researchers are utilizing more sophisticated and clinically relevant animal models.
Syngeneic mouse models, which have a competent immune system, have been instrumental in demonstrating the immune-mediated anti-tumor activity of this compound. Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are being used to evaluate the efficacy of this compound in a model that better recapitulates the heterogeneity of human tumors.
To overcome the limitation of immunodeficiency in PDX models, humanized mouse models are being developed. These are immunodeficient mice engrafted with a human immune system, allowing for the study of the interaction between human tumors and a human immune system in response to this compound. Liver-humanized mice have also been proposed as a valuable model for studying the pharmacodynamics of LXR agonists, given the central role of the liver in lipid metabolism.
| Preclinical Model | Key Features | Relevance to this compound Research |
|---|---|---|
| Syngeneic Mouse Models | Intact immune system. | Essential for studying the immunomodulatory effects of this compound and its impact on anti-tumor immunity. |
| Patient-Derived Xenograft (PDX) Models | Preservation of human tumor heterogeneity and architecture. | Allows for the evaluation of this compound efficacy across a diverse range of human tumors. |
| Humanized Mouse Models | Engrafted with a human immune system. | Enables the investigation of this compound's effects on the interaction between human tumors and a human immune system, providing a more clinically relevant model for immunotherapy. |
Challenges and Opportunities in this compound free Acid Translational Research
The journey of this compound free acid from a promising preclinical candidate to a clinically effective therapy is fraught with challenges. However, these challenges also present unique opportunities to advance our understanding of cancer immunotherapy and to develop more personalized treatment strategies.
A key challenge in the clinical development of this compound is the identification of patients who are most likely to benefit from this targeted therapy. Clinical trials have enrolled patients with a broad range of refractory solid tumors. oncodesign.com However, a more refined patient selection strategy is needed to maximize the therapeutic benefit and to design more efficient clinical trials.
A promising avenue for patient stratification is the use of biomarkers. Preclinical and clinical data suggest that the expression of Apolipoprotein E (ApoE), the transcriptional target of LXR, could be a predictive biomarker. Notably, it has been observed that tumors with low baseline levels of ApoE, particularly in the context of being PD-L1 negative, may be more responsive to this compound treatment. criver.com This suggests that this compound could be particularly effective in an immune "cold" tumor microenvironment, where it can induce an inflammatory response. Further research is needed to validate ApoE as a predictive biomarker and to explore other potential biomarkers, such as the abundance of MDSCs in the peripheral blood or within the tumor.
As a potent LXR agonist, this compound free acid has on-target biological effects that are a direct consequence of its mechanism of action. The most commonly reported of these are hyperlipidemia (elevated levels of lipids in the blood) and neutropenia (a decrease in the number of neutrophils). ascopubs.org While these effects are generally manageable, a thorough understanding of their underlying biology and the development of effective management strategies are crucial for the long-term success of this compound.
Clinical data has shown that the hyperlipidemia induced by this compound is reversible with the use of statins. ascopubs.org This provides a clear management strategy for this on-target effect. The mechanism of neutropenia is less well understood but is also considered an on-target effect of LXR agonism. Close monitoring of blood counts and, if necessary, dose modifications or the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF), are important components of managing this side effect. Continued research into the precise mechanisms by which LXR agonists affect hematopoiesis will be important for developing more targeted strategies to mitigate neutropenia while preserving the anti-tumor immune effects of this compound.
Strategic Design of Future Clinical Trials
The clinical development of this compound (Abequolixron), a first-in-class oral small molecule agonist of the Liver X Receptor (LXR), is strategically focused on maximizing its therapeutic potential by targeting specific patient populations and employing rational combination therapies. inspirna.cominspirna.com Future clinical trials are being designed based on a growing understanding of its mechanism of action, promising early clinical activity, and identified biomarkers of response. inspirna.combmj.com
A cornerstone of the future clinical trial strategy for this compound revolves around its use in combination with other anticancer agents. inspirna.com The rationale for this approach is strongly rooted in its unique immunomodulatory properties. This compound activates the LXR/Apolipoprotein E (APOE) pathway, leading to the depletion of myeloid-derived suppressor cells (MDSCs). inspirna.cominspirna.com MDSCs are a population of immature myeloid cells that suppress T-cell responses and are associated with resistance to both chemotherapy and immune checkpoint inhibitors. inspirna.comaacrjournals.org By depleting MDSCs, this compound is believed to enhance the efficacy of these therapies. inspirna.com
Pre-clinical models have shown that the combination of this compound with docetaxel (B913) is highly effective in tumors with MDSC-associated resistance to docetaxel. inspirna.com This has provided a strong impetus for clinical trials combining this compound with chemotherapy. inspirna.com Similarly, by activating cytotoxic T-lymphocytes, this compound is positioned as a promising agent to combine with immune checkpoint inhibitors in patients who have developed resistance. inspirna.comaacrjournals.org
Future trials will likely focus on enrolling patients with specific cancer types where the LXR/APOE pathway and MDSC-mediated immunosuppression play a significant role. Ongoing and planned expansion studies are targeting patient populations such as those with relapsed or refractory extensive-stage small-cell lung cancer (ES-SCLC), high-grade neuroendocrine tumors (HG-NET), and advanced non-squamous non-small cell lung cancer (NSCLC). inspirna.cominspirna.com A Phase 2 randomized trial is planned for patients with recurrent advanced/metastatic NSCLC who have progressed after treatment with checkpoint inhibitors and platinum-based chemotherapy. bmj.com
A critical aspect of the strategic design of future trials is the enrichment of patient populations with biomarkers that predict a higher likelihood of response to this compound. inspirna.com Early clinical data has suggested that low baseline levels of tumoral ApoE are associated with greater clinical benefit. aacrjournals.org This finding, along with the observation that tumors with low or negative PD-L1 expression also have significantly lower baseline ApoE levels, provides a potential patient selection strategy. inspirna.comaacrjournals.org Pharmacodynamic biomarkers, such as the induction of ApoE and depletion of MDSCs, will continue to be monitored in trials to confirm target engagement and explore their correlation with clinical outcomes. inspirna.com The ApoE genotype of patients is also a biomarker that will be analyzed. bmj.com
The design of future trials will also incorporate adaptive elements based on emerging efficacy and safety data. This includes optimizing dosing schedules and exploring novel combinations with other immunotherapies and targeted agents. The ultimate goal is to define the patient populations who will derive the most significant benefit from this compound and to establish its role in the evolving landscape of cancer treatment.
Table of Investigated Combination Therapies and Patient Populations
| Combination Agent(s) | Patient Population | Trial Phase | Rationale |
|---|---|---|---|
| Docetaxel | Relapsed/refractory extensive-stage small-cell lung cancer (ES-SCLC) or high-grade neuroendocrine tumors (HG-NET) | Phase 1b/2 | Overcoming MDSC-associated resistance to chemotherapy. inspirna.com |
| Pembrolizumab + Carboplatin/Pemetrexed | Advanced non-squamous non-small cell lung cancer (NSCLC) with negative PD-L1 expression | Phase 1b/2 | Enhancing anti-tumor immunity in patients less likely to respond to checkpoint inhibitors alone. inspirna.com |
| Ipilimumab | Metastatic Endometrial Cancer | Phase 1b/2 | Synergistic immune activation by targeting both MDSCs and the CTLA-4 pathway. larvol.com |
| Nivolumab | Advanced solid malignancies and lymphoma | Phase 1 | Combining LXR agonism with PD-1 blockade to enhance T-cell mediated tumor killing. clinicaltrials.gov |
Table of Potential Biomarkers for Patient Selection
| Biomarker | Biological Rationale | Potential Clinical Utility |
|---|---|---|
| Low baseline tumoral ApoE expression | Associated with greater clinical benefit in early studies. aacrjournals.org | Prospective patient selection for this compound therapy. aacrjournals.org |
| Low/negative PD-L1 expression | Correlates with lower baseline ApoE levels, suggesting a patient subset that may benefit from this compound. inspirna.com | Identifying patients for combination therapy with checkpoint inhibitors. inspirna.com |
| MDSC levels | This compound's mechanism involves MDSC depletion; the magnitude of depletion may correlate with response. inspirna.com | Pharmacodynamic marker of biological activity and potential predictor of efficacy. inspirna.com |
| ApoE Genotype | Genetic variations in ApoE may influence response to LXR agonism. bmj.com | Stratification of patients and exploratory analysis of treatment outcomes. bmj.com |
Conclusion and Future Outlook
Summary of Significant Academic Contributions of RGX-104 free Acid Research
Research into this compound (also known as Abequolixron) has made significant contributions to the understanding of cancer immunotherapy by elucidating the role of the Liver X Receptor (LXR) and Apolipoprotein E (ApoE) pathway in modulating the tumor microenvironment. inspirna.comacir.orgaacrjournals.org As a potent, orally administered small molecule agonist of LXR, this compound's primary mechanism of action is the transcriptional activation of the ApoE gene. inspirna.comaacrjournals.org This has established a novel therapeutic strategy focused on reprogramming the innate immune system to fight cancer. inspirna.comaacrjournals.org
A cornerstone of this compound research is the discovery of its ability to deplete populations of myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in many cancers. acir.orgnih.govbusinesswire.com Scientific studies have demonstrated that ApoE, upregulated by this compound, binds to the LRP8 receptor on MDSCs, inducing apoptosis. acir.org This reduction in immunosuppressive MDSCs leads to a more favorable tumor microenvironment for anti-tumor immune responses. acir.orgmdpi.com In early-phase clinical trials, treatment with this compound led to substantial depletion of both granulocytic and monocytic MDSCs in cancer patients. aacrjournals.orgnih.govascopubs.org
Furthermore, research has shown that the depletion of MDSCs by this compound is coupled with the activation of dendritic cells and a subsequent increase in the activation of cytotoxic T-lymphocytes (CTLs). inspirna.cominspirna.comascopubs.org This dual action of removing an immunosuppressive cell population while activating key effector cells of the adaptive immune system underscores the compound's potential. inspirna.comacir.org Clinical data has correlated this compound administration with increased T cell activation markers. aacrjournals.org
The academic exploration of this compound has also provided a strong rationale for its use in combination therapies. acir.orgaacrjournals.org Preclinical models have shown that this compound acts synergistically with checkpoint inhibitors, such as anti-PD-1 antibodies, enhancing their anti-tumor activity, particularly in resistant models. acir.orgaacrjournals.orgnih.gov This is significant because MDSCs are associated with resistance to checkpoint inhibitors, and by depleting these cells, this compound may resensitize tumors to these widely used immunotherapies. inspirna.comaacrjournals.org Clinical studies combining this compound with chemotherapy like docetaxel (B913) have also shown promising clinical activity in heavily pre-treated patient populations. inspirna.cominspirna.com
Finally, this compound research has highlighted the LXR-ApoE axis as a critical regulator of tumor angiogenesis, with LXR activation inhibiting the ability of tumors to recruit blood vessels. inspirna.cominspirna.comspandidos-publications.com This anti-angiogenic effect, combined with its immune-modulating properties, presents a multi-faceted approach to cancer treatment originating from a single therapeutic agent. inspirna.cominspirna.com
Table 1: Summary of Key Preclinical and Clinical Findings for this compound
| Finding | Mechanism of Action | Observed Effect | Significance |
|---|---|---|---|
| MDSC Depletion | Upregulates ApoE, which binds to LRP8 on MDSCs, inducing apoptosis. acir.org | Significant reduction in circulating and tumor-infiltrating MDSCs in both preclinical models and human patients. acir.orgnih.gov | Overcomes a key mechanism of immune suppression and resistance to immunotherapy. aacrjournals.org |
| T-Cell Activation | Indirect effect following MDSC depletion and dendritic cell activation. inspirna.cominspirna.com | Increased activation of cytotoxic T-lymphocytes (CTLs). acir.orgascopubs.org | Enhances the adaptive immune system's ability to attack tumor cells. aacrjournals.org |
| Anti-Angiogenesis | LXR activation inhibits pathways for tumor blood vessel recruitment. inspirna.cominspirna.com | Suppression of tumor growth and metastasis in animal models. inspirna.comspandidos-publications.com | Restricts tumor access to nutrients and oxygen, limiting growth. spandidos-publications.com |
| Synergy with Other Therapies | Overcomes MDSC-mediated resistance to checkpoint inhibitors and chemotherapy. inspirna.comaacrjournals.org | Enhanced anti-tumor activity when combined with anti-PD-1 therapy or docetaxel in preclinical and clinical settings. acir.orgnih.govinspirna.com | Provides a rationale for combination treatments to improve outcomes in refractory patients. businesswire.com |
Key Unanswered Questions and Future Directions for Basic and Translational Research
While research on this compound has been revealing, it has also opened up several avenues for future investigation. A primary unanswered question is the identification of robust predictive biomarkers for patient response. Although lower baseline ApoE levels in PD-L1 negative tumors have been associated with a higher likelihood of clinical benefit, more work is needed to refine patient selection strategies. businesswire.com Understanding the full spectrum of genetic and molecular features that sensitize tumors to LXR agonism is critical for its successful clinical implementation.
Another key area for future research is the mechanism of resistance to this compound itself. As with any targeted therapy, tumors may develop ways to evade its effects. Basic research is needed to explore potential resistance pathways, which could involve alterations in the LXR receptor, downstream signaling components of the ApoE-LRP8 axis, or compensatory immunosuppressive mechanisms within the tumor microenvironment.
Translational research should focus on optimizing combination strategies. While synergy with checkpoint inhibitors and certain chemotherapies has been demonstrated, the ideal partners and sequencing for this compound are not yet fully understood. inspirna.comacir.org Investigating combinations with other immunotherapies, targeted therapies, and radiotherapy could unlock its full potential across a wider range of cancers. nih.gov For instance, exploring its efficacy in tumors with specific genetic backgrounds, such as different APOE genotypes (ApoE2, ApoE3, ApoE4), could lead to more personalized treatment approaches. rockefeller.edu
Further basic research is also required to fully delineate the impact of this compound on other immune cell populations within the tumor microenvironment. While its effects on MDSCs and T-cells are well-documented, a deeper understanding of its influence on tumor-associated macrophages (TAMs), regulatory T cells (Tregs), and natural killer (NK) cells could reveal additional mechanisms of action and opportunities for therapeutic exploitation. mdpi.comnih.gov
Finally, the long-term immunological consequences of sustained LXR agonism are not fully understood. Research into the potential for inducing lasting immunological memory and preventing tumor relapse will be a critical step in establishing the long-term benefit of this therapeutic strategy.
Broader Implications of LXR Agonism for Cancer Immunotherapy and Drug Development
The development of this compound and the study of LXR agonism carry broader implications for the field of oncology. This research has validated the targeting of nuclear hormone receptors as a viable strategy for cancer immunotherapy, moving beyond conventional cytokine and checkpoint pathways. aacrjournals.orgaacrjournals.org It highlights the critical role of metabolic regulation, specifically cholesterol and lipid metabolism, in controlling anti-tumor immunity. mdpi.comfrontiersin.org This opens the door for the discovery and development of other drugs that target metabolic pathways to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. nih.gov
The success of LXR agonists in modulating MDSCs provides a blueprint for developing therapies aimed at this challenging cell population. MDSCs are implicated in the failure of numerous cancer therapies, and the LXR-ApoE axis represents a clinically investigated pathway to neutralize them. acir.orgbusinesswire.com This could spur the development of other agents that target MDSC survival, differentiation, or function.
However, the development of LXR agonists also presents challenges that must be addressed for the broader class of drugs. A significant hurdle has been the on-target side effect of hyperlipidemia, including elevated triglycerides and cholesterol, due to the activation of LXRα in the liver. ascopubs.orgnih.gov This has driven the pursuit of novel strategies, such as the development of LXRβ-selective agonists, which may retain the desired immunological effects while minimizing adverse metabolic consequences. nih.govresearchgate.net The experience with this compound will inform the design of next-generation LXR modulators with improved therapeutic windows.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound free Acid |
| Abequolixron |
| Docetaxel |
| GW3965 |
| T0901317 |
Q & A
Q. What is the primary mechanism of action of RGX-104 free Acid in modulating innate immunity?
this compound free Acid is an orally bioavailable small-molecule agonist of liver X receptor (LXR), which transcriptionally activates the ApoE gene. This activation drives immunomodulatory effects by reducing myeloid-derived suppressor cells (MDSCs) and enhancing dendritic cell (DC) activity, thereby promoting T-cell-mediated antitumor responses . LXR activation also induces apoptosis in MDSCs via ApoE signaling, alleviating immunosuppression in tumor microenvironments .
Methodological Insight : To validate this mechanism, researchers should:
Q. Which experimental models are most appropriate for studying this compound's effects on MDSCs?
Preclinical studies have utilized syngeneic mouse models of lung adenocarcinoma, renal cell carcinoma, and glioblastoma to evaluate this compound’s efficacy. These models show robust MDSC depletion and T-cell activation post-treatment . Humanized mice reconstituted with patient-derived xenografts (PDXs) are also valuable for translational studies .
Q. Methodological Insight :
Q. How does this compound free Acid activate the ApoE pathway, and what are the downstream immunological effects?
this compound binds to LXRβ, inducing conformational changes that promote heterodimerization with retinoid X receptor (RXR). This complex binds to LXR response elements in the ApoE promoter, upregulating its expression. Elevated ApoE triggers apoptosis in MDSCs via lipid metabolic reprogramming and suppresses immunosuppressive cytokines (e.g., IL-10, TGF-β) .
Q. Methodological Insight :
- Perform chromatin immunoprecipitation (ChIP) assays to confirm LXR/RXR binding to ApoE promoters.
- Use lipidomics to profile changes in cholesterol/phospholipid metabolism in MDSCs.
- Evaluate cytokine secretion via multiplex assays (e.g., Luminex) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's efficacy across different cancer types in preclinical models?
Variability in tumor LXRβ expression, MDSC infiltration levels, and ApoE genetic polymorphisms may explain differential responses. For example, this compound shows stronger efficacy in LXRβ-high tumors (e.g., renal cell carcinoma) compared to LXRβ-low malignancies .
Q. Methodological Insight :
Q. What methodological considerations are critical when combining this compound with checkpoint inhibitors like PD-1 blockers?
Synergy between this compound and PD-1 inhibitors hinges on timing and dosing. Preclinical data suggest administering this compound first to deplete MDSCs, followed by anti-PD-1 to amplify T-cell responses . However, overlapping toxicities (e.g., hyperlipidemia from LXR activation) require careful monitoring.
Q. Methodological Insight :
Q. What are the challenges in translating this compound's preclinical success in MDSC depletion to clinical settings?
Clinical challenges include:
- Biomarker identification : No consensus exists on optimal MDSC quantification methods (e.g., flow cytometry panels, immunosuppressive function assays).
- Tumor heterogeneity : MDSC subsets (PMN- vs. M-MDSCs) exhibit variable sensitivity to this compound across patients .
- Pharmacodynamics : Transient ApoE upregulation in humans may limit sustained MDSC depletion compared to mice .
Q. Methodological Insight :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
